N-(Sec-butyl)-5-cyclopropylisoxazole-3-carboxamide is a chemical compound that belongs to the class of isoxazole carboxamides. Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen in the ring, and they exhibit a variety of biological activities. This specific compound has garnered attention for its potential applications in pharmacology, particularly in the development of therapeutics targeting various diseases.
The compound can be classified as an isoxazole derivative, specifically a carboxamide due to the presence of the carboxamide functional group (-C(=O)N-). Its structural components include a cyclopropyl group and a sec-butyl substituent, which contribute to its unique chemical properties. The synthesis and characterization of such compounds are often detailed in scientific literature and patent documents, highlighting their potential utility in medicinal chemistry .
The synthesis of N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide typically involves several key steps:
These synthetic pathways can be optimized based on yield, purity, and scalability for further applications.
The molecular structure of N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide can be represented by its chemical formula, which includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The specific arrangement of these atoms contributes to its unique properties.
The structural data can be visualized using molecular modeling software or through computational chemistry methods to predict its behavior in biological systems.
N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Research into its pharmacodynamics and pharmacokinetics would provide deeper insights into how this compound exerts its effects at a molecular level .
N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for determining suitable conditions for storage, handling, and application in research settings .
N-(sec-butyl)-5-cyclopropylisoxazole-3-carboxamide has potential applications in various scientific fields:
Research continues into optimizing its synthesis and evaluating its efficacy in different applications within medicinal chemistry and beyond .
This compound belongs to the isoxazole-3-carboxamide family, featuring:
Systematic IUPAC Name: N-(butan-2-yl)-5-cyclopropyl-1,2-oxazole-3-carboxamideAlternative Designations: N-butan-2-yl-5-cyclopropyl-1,2-oxazole-3-carboxamide (as per SMILES notation CCC(NC(=O)C1=NOC(C2CC2)=C1) [2].CAS Registry: 135401-54-6 [1] [2].
Isoxazole carboxamides emerged as significant synthetic targets in the late 1980s–1990s, driven by:
Table 1: Key Historical Developments
| Year | Development Milestone | Context | Source |
|---|---|---|---|
| 1993 | First herbicidal claims for 5-cyclopropylisoxazole-3-carboxamides | Agrochemical patents | [4] |
| ~2000 | Optimization of sec-alkyl side chains for bioactivity | SAR refinements | Implied by [2] [4] |
| 2019 | Inclusion in SMYD2/3 inhibitor patent libraries | Cancer therapeutics |
Agrochemical Significance:
Pharmacological Significance:
CAS No.: 4299-57-4
CAS No.: 869-06-7
CAS No.: 147317-97-3
CAS No.: 147317-96-2
CAS No.: 34098-41-4
CAS No.: